REACTION_CXSMILES
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[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH:13]C(=O)C(C)(C)C)=[N:10][C:11]=1[CH3:12].[OH-].[Na+]>>[F:1][CH2:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([NH2:13])=[N:10][C:11]=1[CH3:12] |f:1.2|
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Name
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N-[5-(2-Fluoro-ethoxymethyl)-6-methyl-pyridin-2-yl]-2,2-dimethyl-propionamide
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Quantity
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0.165 g
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Type
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reactant
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Smiles
|
FCCOCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
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Name
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|
Quantity
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1.23 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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FCCOCC=1C=CC(=NC1C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |